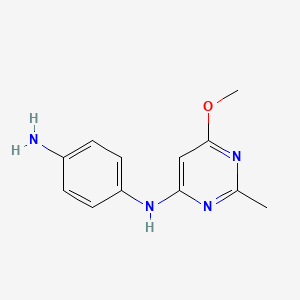

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)17-2)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSTVHSDVAXIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxy-2-methylpyrimidine-4-amine Intermediate

The key intermediate involves synthesizing a pyrimidine ring substituted with a methoxy group at position 6 and a methyl group at position 2, with an amino group at position 4. A typical route involves:

- Starting Material: 2,4-dichloropyrimidine derivatives or 2,4-diaminopyrimidine precursors.

- Method: Nucleophilic substitution reactions facilitated by nucleophiles such as methoxy or methyl groups, often under basic conditions.

- React 2,4-dichloropyrimidine with methanol in the presence of a base (e.g., potassium carbonate) to substitute the chlorine at position 6 with methoxy.

- The methyl group at position 2 can be introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions.

Selective Functionalization at Position 4

- The amino group at position 4 can be introduced via nucleophilic aromatic substitution if starting from a chlorinated pyrimidine, or via reduction of a nitro precursor if starting from nitro derivatives.

- Alternatively, direct amination reactions using ammonia or amines under catalytic conditions can be employed.

Coupling of the Pyrimidine Core with Benzene-1,4-diamine

Formation of the N1-Substituted Benzene-1,4-diamine

- The benzene-1,4-diamine (para-phenylenediamine) is coupled with the pyrimidine core through nucleophilic substitution at the appropriate position (likely the 4-position of the pyrimidine).

- Activation of the pyrimidine ring as an electrophile, possibly via conversion to an acid chloride or a reactive intermediate.

- Nucleophilic attack by the amino group of benzene-1,4-diamine under basic or catalytic conditions.

Use of Coupling Reagents and Catalysts

- Coupling reagents: Potassium carbonate, triethylamine, or other bases to facilitate nucleophilic substitution.

- Catalysts: Copper or palladium catalysts may be employed in cross-coupling reactions such as Buchwald-Hartwig amination, especially for aryl-amine bonds.

Specific Synthetic Routes and Conditions

Patented One-Pot Methods

- Recent patents describe one-pot processes involving the formation of the pyrimidine ring followed by direct attachment of the benzene diamine, often utilizing reagents like diphenylphosphoryl azide (DPPA) for rearrangement and carbamate formation, followed by deprotection to yield the final amine.

Catalytic Hydrogenation for Final Amination

- In some routes, nitro precursors are reduced via catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere to generate the amino groups.

Purification and Characterization

- Purification typically involves recrystallization from suitable solvents like ethanol or toluene.

- Structural confirmation is achieved through NMR, MS, and X-ray crystallography.

Data Table Summarizing Key Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Methanol, K₂CO₃ | Reflux, 80°C | 6-Methoxy-2-chloropyrimidine | ~70% | Selective methoxylation at position 6 |

| 2 | 6-Methoxy-2-chloropyrimidine | Methyl iodide, base | Room temp, 24h | 6-Methoxy-2-methylpyrimidine | ~65% | Methylation at position 2 |

| 3 | 6-Methoxy-2-methylpyrimidine | Ammonia or amines | Reflux, 12-24h | 4-Amino derivative | ~60-70% | Amination at position 4 |

| 4 | Pyrimidine core | Benzene-1,4-diamine | Reflux, in presence of base | N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine | Variable | Coupling via nucleophilic substitution |

Research Findings and Optimization

- Yield Enhancement: Use of microwave-assisted synthesis and optimized catalysts such as Pd/C or Cu(I) complexes can improve yields.

- Selectivity: Protecting groups may be employed to ensure regioselectivity during substitution steps.

- Purity Control: Recrystallization from ethanol or toluene, coupled with chromatographic purification, ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine has been explored for its anticancer properties. Research indicates that compounds with similar structures can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, the compound's ability to interact with kinases has been noted, which is crucial in the development of targeted cancer therapies. Various studies suggest its potential efficacy against different cancer types by disrupting tumor growth mechanisms .

Synthesis of Anticancer Agents

The compound serves as a key intermediate in the synthesis of more complex molecules used in cancer treatment. For example, it is involved in the synthesis of nilotinib and imatinib, two well-known tyrosine kinase inhibitors used for treating chronic myeloid leukemia (CML). The synthetic pathways often include the formation of derivatives that enhance bioactivity and reduce side effects .

Pharmacological Studies

Mechanism of Action

The pharmacological profile of this compound includes its mechanism of action as a potential inhibitor of specific enzymes or receptors involved in disease progression. Studies have indicated that the compound may exhibit inhibitory effects on certain kinases and other molecular targets, which could lead to its use as a scaffold for developing new therapeutic agents .

In Vivo Studies

Preclinical studies involving animal models have demonstrated the compound's potential efficacy in reducing tumor size and improving survival rates when used in conjunction with other chemotherapeutic agents. These findings underscore the importance of further clinical trials to establish its safety and effectiveness in humans .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of tyrosine kinase inhibitors, the compound contributes to the inhibition of the Bcr-Abl tyrosine kinase, which is implicated in the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of ATP binding sites on the kinase, thereby preventing the phosphorylation of downstream signaling proteins.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : Methoxy and methyl groups on pyrimidine increase electron density, favoring interactions with nucleophilic targets (e.g., DNA or enzyme active sites) .

- Bioisosteric Replacements : Thiazole () and benzoxazole () cores mimic pyrimidine’s geometry but alter solubility and target selectivity.

Biological Activity

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine, with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anticancer properties. It serves as an important intermediate in the synthesis of various pharmaceutical agents, notably tyrosine kinase inhibitors like imatinib and nilotinib, which are used in treating chronic myeloid leukemia (CML) and other malignancies.

This compound exerts its biological effects through interaction with specific molecular targets. Its role as a precursor in synthesizing tyrosine kinase inhibitors is crucial; these inhibitors block the activity of Bcr-Abl tyrosine kinase, a protein that promotes cancer cell proliferation. The inhibition of this enzyme leads to reduced tumor growth and increased apoptosis in malignant cells.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : The reaction between 6-methoxy-2-methylpyrimidine and benzene-1,4-diamine.

- Catalysts : Commonly includes stannous chloride followed by neutralization with bases like potassium carbonate (K2CO3).

- Extraction : The product is typically extracted using ethyl acetate.

Biological Activity Data

Research indicates that this compound exhibits significant biological activities, as summarized in the following table:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits Bcr-Abl tyrosine kinase |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Studies : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.

- Anticancer Activity : Research published in MDPI indicated that derivatives of this compound displayed promising anticancer activity against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

- Tyrosine Kinase Inhibition : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications on the pyrimidine ring significantly enhanced the inhibitory potency against Bcr-Abl kinase. This finding underscores the importance of structural variations in developing more effective anticancer agents .

Q & A

Q. What synthetic routes are commonly employed to prepare N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine?

The synthesis typically involves condensation reactions between substituted pyrimidine derivatives and benzene-1,4-diamine precursors. For example, a two-step approach may include:

- Step 1 : Functionalization of the pyrimidine ring (e.g., introducing methoxy and methyl groups via nucleophilic substitution or cross-coupling reactions).

- Step 2 : Coupling the modified pyrimidine with benzene-1,4-diamine under catalytic conditions (e.g., using Pd catalysts for C–N bond formation).

Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves crystal structure, bond lengths, and intermolecular interactions (e.g., C–H⋯F or OCH3⋯F interactions observed in related diamine derivatives) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in pyrimidine/benzene rings).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C12H14N4O: 242.11) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in materials science .

Advanced Research Questions

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

The compound’s crystal lattice is stabilized by weak non-covalent interactions:

- C–H⋯F hydrogen bonds : Form planar ribbons along specific crystallographic axes, enhancing structural rigidity .

- π-π stacking : Electron-rich aromatic rings (pyrimidine/benzene) contribute to layered stacking, affecting solubility and melting points.

- Methoxy⋯fluorine interactions : These interactions (e.g., OCH3⋯F) facilitate layer stacking, as observed in analogs with similar substituents .

Such interactions can be probed via Hirshfeld surface analysis and DFT calculations to predict bulk material properties .

Q. What challenges arise in optimizing synthetic yield, and how can they be mitigated?

Common challenges include:

- Low regioselectivity : Competing substitution sites on the pyrimidine ring may reduce yield. Mitigation: Use directing groups (e.g., nitro or boronic acid) to control reaction pathways .

- By-product formation : Unreacted diamine or over-alkylated products. Mitigation: Employ stoichiometric control (1:1 molar ratio) and stepwise purification .

- Catalyst deactivation : Pd catalysts may lose activity due to ligand dissociation. Solution: Use stable ligands (e.g., XPhos) or switch to Cu-mediated Ullmann coupling .

Q. How does structural modification (e.g., substituent variation) impact reactivity compared to analogs?

Comparative studies with analogs reveal:

- Electron-donating groups (e.g., methoxy) : Increase nucleophilicity of the pyrimidine ring, enhancing coupling efficiency with diamines.

- Bulky substituents (e.g., methyl) : Steric hindrance may reduce reaction rates but improve crystallinity by promoting ordered packing .

For example, replacing methoxy with nitro groups shifts redox potentials, altering electrochemical behavior in materials applications .

Q. What computational tools are used to predict the compound’s biological or material properties?

- Molecular docking : Screens potential binding affinities with biological targets (e.g., enzymes like cholinesterase) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) relevant for optoelectronic applications .

- Molecular dynamics (MD) simulations : Models crystal growth patterns and solubility in solvents like DMSO or water .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for related diamine derivatives?

Discrepancies (e.g., bond length variations >0.05 Å) may arise from:

- Temperature effects : Data collected at 298 K vs. 100 K can alter thermal motion parameters .

- Refinement methods : Full-matrix least-squares vs. SHELXL refinements may yield different R-values .

Resolution involves cross-validating with spectroscopic data (e.g., IR frequencies for hydrogen bonds) and consulting the Cambridge Structural Database for analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.